Product packaging for 1-Methoxynaphthalen-2-ol(Cat. No.:CAS No. 18515-10-1)

1-Methoxynaphthalen-2-ol

Cat. No.: B169447
CAS No.: 18515-10-1
M. Wt: 174.2 g/mol
InChI Key: LVQCQPJRMITAJV-UHFFFAOYSA-N
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Description

1-Methoxynaphthalen-2-ol is a naphthalene-based organic compound that serves as a valuable intermediate in organic synthesis and medicinal chemistry research. Its structure, featuring both methoxy and hydroxy substituents on the naphthalene ring, makes it a versatile precursor for constructing more complex molecules. This compound is especially significant in pharmaceutical research for the synthesis and analysis of nonsteroidal anti-inflammatory drugs (NSAIDs). Methoxynaphthol isomers are crucial intermediates in the multi-step synthesis of drugs like Naproxen, a widely used NSAID . Furthermore, derivatives of methoxynaphthalene, such as 1-Acetyl-2-methoxynaphthalene, are used as critical reference standards in analytical method development and validation, ensuring quality control during the commercial production of pharmaceuticals like Naproxen . As a solid compound, it should be stored in a cool, dry, and well-sealed container, away from oxidizing agents . This product is intended for research purposes as a chemical building block and is strictly for Laboratory Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O2 B169447 1-Methoxynaphthalen-2-ol CAS No. 18515-10-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxynaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-13-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQCQPJRMITAJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451646
Record name 2-Hydroxy1-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18515-10-1
Record name 2-Hydroxy1-methoxynaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 1 Methoxynaphthalen 2 Ol

Chemical Synthesis Approaches

Chemical synthesis of 1-methoxynaphthalen-2-ol relies on classical organic reactions, including oxidation, alkylation, and coupling strategies. The regiochemistry of these reactions is a critical aspect due to the multiple reactive positions on the naphthalene (B1677914) ring.

Oxidation of Naphthalene Precursors to Yield this compound

The direct oxidation of unsubstituted naphthalene to this compound is not a commonly reported single-step transformation. The oxidation of naphthalene typically yields a mixture of products, including 1-naphthol (B170400) and 2-naphthol (B1666908). publish.csiro.au However, a multi-step approach involving the oxidation of a pre-functionalized naphthalene derivative is a viable route. One documented method involves the oxidation of 2-naphthol with bis-p-nitrobenzoyl peroxide, which, after methylation and hydrolysis, yields 1-methoxy-2-naphthol. psu.edu This dearomatization-reomatization sequence allows for the introduction of the hydroxyl group at the C1 position.

Another approach involves the oxidation of 1-methoxynaphthalene (B125815). The use of oxone in acetonitrile (B52724) for the oxidation of 1-methoxynaphthalene can produce this compound. researchgate.net This reaction highlights the feasibility of introducing a hydroxyl group onto a methoxy-activated naphthalene ring.

PrecursorOxidizing AgentProductReference
2-Naphtholbis-p-nitrobenzoyl peroxide1-Hydroxy-2-naphthalenyl p-nitrobenzoate psu.edu
1-MethoxynaphthaleneOxoneThis compound researchgate.net

Alkylation Reactions for Methoxy (B1213986) Group Introduction

The introduction of a methoxy group is a key step in the synthesis of this compound. This is typically achieved through the O-methylation of a suitable dihydroxynaphthalene precursor. The regioselectivity of this alkylation is a significant challenge.

One study on the regioselective monomethylation of unsymmetrical naphthalenediols using methanolic HCl found that 1,2-dihydroxynaphthalene was unreactive under the tested conditions. publish.csiro.auresearchgate.net This suggests that this specific method may not be suitable for the synthesis of this compound from 1,2-dihydroxynaphthalene.

However, alternative methylation methods have been successful. For instance, the product obtained from the oxidation of 2-naphthol can be methylated with diazomethane (B1218177) to afford 1-methoxy-2-naphthol. psu.edu The use of dimethyl sulfate (B86663) or methyl iodide in the presence of a base is a common method for the methylation of phenolic hydroxyl groups and has been applied to various naphthol derivatives. nih.govtubitak.gov.tr A patent describes the use of dimethyl carbonate with a phase transfer catalyst for the methylation of 1-naphthol. google.com

The selective methylation of one hydroxyl group in the presence of another is often challenging and may require the use of protecting groups or specific reaction conditions to achieve the desired regioselectivity. For example, the synthesis of 2,3-dimethoxy-1,4-dihydroxynaphthalene (B8454826) involves the protection of the 1- and 4-hydroxyl groups before methylation. researchgate.net

PrecursorMethylating AgentBase/CatalystProductReference
1-Hydroxy-2-naphthalenyl p-nitrobenzoateDiazomethane-1-Methoxy-2-naphthalenyl p-nitrobenzoate psu.edu
2-NaphtholDimethyl sulfate / Methyl iodideBase2-Methoxynaphthalene (B124790) nih.govtubitak.gov.tr
1-NaphtholDimethyl carbonatePhase Transfer Catalyst1-Methoxynaphthalene google.com

Stereoselective Synthesis and Enantiomeric Control

This compound is a chiral molecule, and the control of its stereochemistry is a significant aspect of its synthesis. The development of stereoselective methods to access a single enantiomer is crucial for applications where chirality is important.

While specific methods for the direct asymmetric synthesis of this compound are not extensively detailed in the provided search results, the principles of asymmetric synthesis and chiral resolution are well-established for related naphthol derivatives. Asymmetric synthesis can be achieved using chiral catalysts that can differentiate between the two enantiotopic faces of a prochiral precursor. For instance, the asymmetric synthesis of a related compound, (R)-1-(2-Methoxynaphthalen-1-yl)ethan-1-ol, has been mentioned to be achievable using chiral catalysts. smolecule.com

Chiral resolution is another common strategy to obtain enantiomerically pure compounds. This involves the separation of a racemic mixture of the target compound. This can be achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical methods like crystallization. The separated diastereomers can then be converted back to the individual enantiomers of the target compound. Although a specific protocol for this compound is not provided, this general approach is widely applicable to chiral alcohols and phenols.

Biocatalytic Transformations and Biotransformation Pathways

Biocatalysis offers an alternative and often highly selective approach to the synthesis of complex molecules. Enzymes, with their inherent chirality and high specificity, can catalyze reactions with excellent regio- and enantioselectivity under mild conditions.

Enzyme-Mediated Hydroxylation of 1-Methoxynaphthalene by Cytochrome P450 Enzymes

The hydroxylation of 1-methoxynaphthalene can be efficiently catalyzed by cytochrome P450 (CYP) enzymes. These enzymes are monooxygenases that can insert an oxygen atom into a C-H bond.

The hydrogen peroxide-dependent cytochrome P450BSbeta (CYP152A1) has been shown to catalyze the aromatic C-H bond hydroxylation of 1-methoxynaphthalene. nih.gov Interestingly, this enzyme typically hydroxylates long-chain fatty acids, and its activity on 1-methoxynaphthalene is considered a result of substrate misrecognition. The primary product of this reaction is 4-methoxy-1-naphthol. nih.gov

Another study investigated the peroxygenase activity of cytochrome c peroxidase (CcP) and its mutants on 1-methoxynaphthalene. Wild-type CcP was found to have detectable hydroxylation activity, and engineering the distal heme pocket could increase this activity. nih.gov The hydroxylation of 1-methoxynaphthalene by CcP mutants was found to be only a factor of two slower than naphthalene hydroxylation by rat liver microsomal cytochrome P450. researchgate.net

Furthermore, the bioconversion of 1-methoxynaphthalene using recombinant Escherichia coli cells expressing the cyanobacterial CYP110E1 gene has been shown to produce this compound. researchgate.net This demonstrates a direct biocatalytic route to the target compound.

Enzyme SystemSubstrateMain Product(s)Reference
Cytochrome P450BSbeta (CYP152A1)1-Methoxynaphthalene4-Methoxy-1-naphthol nih.gov
Cytochrome c Peroxidase (CcP) and mutants1-MethoxynaphthaleneHydroxylated products nih.gov
E. coli expressing CYP110E11-MethoxynaphthaleneThis compound researchgate.net

Regioselective Bioconversion Processes

The synthesis of this compound can be achieved through highly specific biocatalytic methods. These processes utilize microorganisms or their enzymes to perform regioselective hydroxylation on a precursor molecule, offering an alternative to traditional chemical synthesis that may lack such specificity. researchgate.net

A notable example involves the use of recombinant Escherichia coli cells engineered to express cyanobacterial cytochrome P450 (CYP) enzymes. researchgate.net Specifically, E. coli BL21 (DE3) cells that carry the plasmid pCYP110E1-Red, which expresses the CYP110E1 gene from the cyanobacterium Nostoc sp. PCC 7120, have been shown to biotransform 1-methoxynaphthalene. researchgate.netresearchgate.net This enzymatic system hydroxylates the aromatic ring of 1-methoxynaphthalene, yielding this compound as one of the products. researchgate.net The molecular formula of the resulting compound was confirmed as C₁₁H₁₀O₂ through high-resolution mass spectrometry, indicating the introduction of a single hydroxyl group. researchgate.net

In this bioconversion, other hydroxylated byproducts are also formed, demonstrating the catalytic versatility of the enzyme. The main products identified from the biotransformation of 1-methoxynaphthalene by this system are detailed in the table below. researchgate.netresearchgate.net

Product NameYield (%)Method of Identification
4,4'-dimethoxy-[2,2'-binaphthalene]-1,1'-diol1.8HR-ESI-MS, ¹H-NMR, ¹³C-NMR
5-methoxynaphthalen-1-ol1.0HR-ESI-MS, ¹H-NMR, ¹³C-NMR
This compound1.3HRAPCI-MS, ¹H-NMR

This interactive table summarizes the products obtained from the bioconversion of 1-methoxynaphthalene using E. coli (pCYP110E1-Red). Yields are calculated from the weight of the purified product.

The formation of this compound is determined by the regioselectivity of the CYP110E1 enzyme, which specifically targets the C-2 position for hydroxylation in a portion of the substrate conversions. researchgate.net This highlights the potential of using genetically engineered microorganisms for the targeted synthesis of specific naphthol derivatives. researchgate.net Other research has also explored different enzyme systems, such as a hybrid dioxygenase (pIJ6021-phdABCD), which hydroxylated 1-methoxynaphthalene at a different position to yield 8-methoxynaphthalen-2-ol. nih.govfrontiersin.org

Optimization of Biocatalytic Yields for Naphthol Derivatives

Efforts to enhance the efficiency of biocatalytic production of hydroxylated naphthalene derivatives have focused on enzyme engineering. A key strategy involves modifying enzymes to improve substrate binding and catalytic turnover rates. Research into the peroxygenase activity of cytochrome c peroxidase (CcP) provides a clear example of this optimization process for the hydroxylation of 1-methoxynaphthalene. nih.gov

Wild-type yeast cytochrome c peroxidase (yCcP) exhibits a very low turnover number for the hydroxylation of 1-methoxynaphthalene. nih.gov To improve this, researchers have designed mutants with modified distal heme pockets. The goal of these mutations is to replace polar residues with apolar ones, thereby creating a more favorable environment for the binding of a nonpolar substrate like 1-methoxynaphthalene. nih.govresearchgate.net

Three apolar mutants were created where key amino acids—Arginine at position 48, Tryptophan at position 51, and Histidine at position 52—were simultaneously replaced with Alanine (CcP(triAla)), Leucine (CcP(triLeu)), or Valine (CcP(triVal)). All three mutants demonstrated a significant increase in the rate of 1-methoxynaphthalene hydroxylation. nih.govresearchgate.net The CcP(triAla) mutant showed the highest activity, achieving a 34-fold increase in the turnover number compared to the wild-type enzyme. nih.govresearchgate.net This enhancement is attributed to improved substrate binding near the enzyme's active site. nih.gov

The catalytic efficiency of these enzymes was assessed under standardized conditions, and the results underscore the success of the engineering strategy. nih.gov

EnzymeTurnover Number (min⁻¹)Fold Increase vs. Wild-Type
Wild-Type rCcP0.0044 ± 0.00011.0
CcP(triAla)0.150 ± 0.008~34
CcP(triVal)0.136 ± 0.007~31
CcP(triLeu)0.131 ± 0.007~30

This interactive table presents the turnover numbers for the hydroxylation of 1-methoxynaphthalene by wild-type recombinant cytochrome c peroxidase (rCcP) and its engineered mutants. Data reflects reactions at pH 7.0 and 25°C. nih.gov

The kinetic analysis of the most active mutant, CcP(triAla), revealed that the initial velocity of the reaction increases linearly with the concentration of both 1-methoxynaphthalene and the hydrogen peroxide co-substrate. nih.gov This research demonstrates that directed evolution and rational design of enzymes are powerful tools for optimizing the biocatalytic production of valuable compounds like this compound. nih.gov

Chemical Reactivity and Mechanistic Investigations of 1 Methoxynaphthalen 2 Ol

Electrophilic Aromatic Substitution Reactions

The electron-rich nature of the naphthalene (B1677914) core in 1-Methoxynaphthalen-2-ol makes it susceptible to electrophilic aromatic substitution. The directing effects of the hydroxyl and methoxy (B1213986) groups are paramount in determining the position of substitution. The C4 position is electronically favored, being para to the strongly activating hydroxyl group and sterically accessible.

Halogenation of methoxynaphthols proceeds via electrophilic aromatic substitution, where the regioselectivity is governed by the activating and directing effects of the existing substituents. In systems analogous to this compound, such as other methoxynaphthalen-2-ols, halogenation typically occurs at the activated positions ortho or para to the hydroxyl group.

For instance, studies on the bromination of 7-methoxynaphthalen-2-ol using a PIDA-AlBr₃ system have been reported to yield 1-bromo-7-methoxynaphthalen-2-ol. beilstein-journals.org Similarly, the chlorination of 3-methoxy-2-naphthol (B105853) with a PIFA-AlCl₃ system selectively produces 1-chloro-3-methoxynaphthalen-2-ol in a 35% yield. mdpi.com Photocatalytic methods have also been employed for the bromination of protected naphthalen-2-ols, leading to products like 1-bromo-2-methoxynaphthalene (B48351) with high regioselectivity. preprints.org An environmentally benign method for the halogenation of 2-naphthol (B1666908) derivatives uses hydrogen peroxide and alkali metal halides in a micellar medium, generating the active halogen species in situ. nih.gov

These examples suggest that the C4 position of this compound would be the primary site of halogenation due to the powerful directing effect of the adjacent C2-hydroxyl group. The reaction introduces a halogen atom, a key functional group that serves as a precursor for further synthetic transformations. mdpi.com

Table 1: Examples of Halogenation Reactions on Naphthol Derivatives

Starting MaterialReagent/ConditionsProductReference
3-methoxy-2-naphtolPIFA / AlCl₃1-Chloro-3-methoxynaphthalen-2-ol mdpi.com
7-methoxynaphthalen-2-olPIDA / AlBr₃1-Bromo-7-methoxynaphthalen-2-ol beilstein-journals.org
Methyl-protected naphthalen-2-olCBr₄, Ru(bpy)₃Cl₂, blue LEDs1-bromo-2-methoxynaphthalene preprints.org
2-NaphtholH₂O₂, CTAB, KBr1-Bromo-2-naphthol nih.gov

Friedel-Crafts alkylation introduces an alkyl group onto the aromatic ring. When using bulky alkylating agents like tert-butanol (B103910) or isobutylene, steric hindrance becomes a significant factor in addition to the electronic directing effects of the substituents. Research on the tert-butylation of 2-methoxynaphthalene (B124790) over large-pore zeolites like H-Y and H-MOR has been conducted. researchgate.net These solid acid catalysts facilitate the alkylation, but can also lead to secondary reactions such as dialkylation and demethylation of the methoxy group. researchgate.net In the case of 2-methoxynaphthalene, the reaction with tert-butanol can yield 6-tert-butyl-2-methoxynaphthalene with high selectivity under specific conditions. researchgate.net

Studies on the tert-butylation of naphthalene-2,6-diol and 6-methoxynaphthalen-2-ol have also been performed to identify the resulting products. arkat-usa.org For 1-naphthol (B170400), tert-butylation with tert-butyl chloride and a Lewis acid catalyst like ZnCl₂ can lead to a mixture of products, with substitution occurring at various positions. rsc.org The choice of catalyst and reaction conditions plays a crucial role in controlling the product distribution. rsc.orggoogle.com Given the structure of this compound, alkylation with a bulky group would likely be directed to the C4 position, which is electronically activated by the hydroxyl group and relatively less sterically hindered compared to other activated positions.

Table 2: Alkylation of Naphthalene Derivatives with Bulky Groups

SubstrateAlkylating AgentCatalystKey Product(s)Reference
2-Methoxynaphthalenetert-butanolH-MOR (zeolite)6-tert-butyl-2-methoxynaphthalene researchgate.net
1-Naphtholtert-butyl chlorideZnCl₂Mixture including 2,4-di-tert-butyl-1-naphthol rsc.org
p-Cresoltert-butyl alcoholDeep Eutectic Solvent2-tert-butyl-4-methylphenol google.com

Halogenation Reactions, including Bromination

Oxidative Transformations and Radical Coupling Reactions

The phenol (B47542) moiety in this compound makes it susceptible to oxidative reactions, which can lead to coupling, dimerization, and cyclization, forming more complex molecular architectures.

Phenolic oxidative coupling is a powerful method for constructing C-C bonds, particularly in the synthesis of biaryl compounds. For naphthols, this reaction can lead to the formation of binaphthyls, a class of compounds important for their axial chirality. The oxidative coupling of substituted 2-naphthols can be achieved using various metal-based reagents, such as those involving iron, copper, or vanadium. mdpi.comnih.govrsc.orgniscpr.res.in For example, the oxidative coupling of 7-methoxy-naphthalen-2-ol using a copper-benzylamine complex has been shown to produce 7,7'-dimethoxy-[1,1']binaphthalenyl-2,2'-diol in excellent yield. niscpr.res.in

Similarly, the oxidation of 8-methoxynaphthalen-1-ol with ammonium (B1175870) metapervanadate (NH₄VO₃) yields both para-para and ortho-para dimers, known as daldinol (B1247253) and nodulisporin A, respectively. nih.gov Biocatalytic methods have also demonstrated the dimerization of hydroxylated naphthalenes; the bioconversion of 1-methoxynaphthalene (B125815) by engineered E. coli can produce 4-methoxynaphthalen-1-ol, which then undergoes non-enzymatic oxidative aryl coupling to form the dimer 4,4'-dimethoxy-[2,2'-binaphthalene]-1,1'-diol. researchgate.net These processes typically proceed through radical intermediates generated by the oxidation of the phenol. nih.gov For this compound, oxidative coupling would be expected to link two monomer units, likely through the activated positions like C4.

Oxidative cyclization reactions can construct new heterocyclic rings fused to the naphthalene system. Research on derivatives of 2-hydroxy-8-methoxy-1-naphthaldehyde, which shares the 1-methoxy-2-hydroxy substitution pattern on one of its rings, provides insight into such pathways. The oxime of 2-hydroxy-8-methoxy-1-naphthaldehyde can undergo oxidative o-cyclization with phenyliodine(III) diacetate (PIDA) to form 9-methoxynaphtho[1,2-d]isoxazole 2-oxide. researchgate.netmdpi.com This product is an N-oxide that can subsequently rearrange in DMSO to form the isomeric 2-hydroxy-8-methoxy(naphthalen-1-yl)nitrile oxide. preprints.orgmdpi.compreprints.org This reactive nitrile oxide intermediate can be trapped in 1,3-dipolar cycloaddition reactions with various dipolarophiles to create a range of substituted isoxazoles. preprints.orgmdpi.com This pathway highlights how the inherent reactivity of the methoxy-hydroxynaphthol core can be harnessed to build complex heterocyclic structures. mdpi.com

Oxidative Aryl Coupling and Dimerization Processes

Functional Group Interconversions and Derivatization

The hydroxyl and methoxy groups of this compound are key sites for further chemical modification. These transformations allow for the synthesis of a wide array of derivatives with tailored properties.

The hydroxyl group can undergo standard reactions such as esterification and etherification. For example, it can be acylated to form esters. It can also be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. ub.edu

The methoxy group can be cleaved under certain conditions to yield the corresponding diol. For instance, demethylation of 2-bromo-3-methoxynaphthalene (B1281993) can be achieved using BBr₃ to give 3-bromonaphthalen-2-ol. mdpi.com Conversely, a hydroxyl group can be methylated to form a methoxy group. The synthesis of 7-methoxynaphthalen-2-ol from naphthalene-2,7-diol involves selective methylation using methyl iodide (MeI) and a base like K₂CO₃. mdpi.com

Derivatization of the functional groups is also a common strategy in medicinal chemistry and for analytical purposes. For example, the hydroxyl group of naproxen, a related compound, can be derivatized to form alcohols, amides, or hydrazides. nih.govescholarship.orgacs.org These interconversions are crucial for creating libraries of compounds for biological screening or for modifying the physicochemical properties of the parent molecule. google.comresearchgate.net

Reduction of Naphthol-derived Ketones and Aldehydes

The reduction of aldehydes and ketones to alcohols is a fundamental transformation in organic synthesis. vedantu.com Aldehydes are reduced to primary alcohols, while ketones yield secondary alcohols. savemyexams.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). vedantu.com

While the direct oxidation of this compound to a ketone is feasible, research has focused on related naphthol-derived aldehydes. For instance, studies on the synthesis of (E)-2-hydroxy-8-methoxy-1-naphthaldehyde have involved the reduction of a nitrile precursor to an aldehyde. Specifically, the dimethoxy nitrile compound, 2,8-dimethoxy-1-naphthonitrile, was reduced to the corresponding aldehyde, 2,8-dimethoxy-1-naphthaldehyde, using Diisobutylaluminium hydride (DIBAL-H). mdpi.com This reaction proceeds in moderate yield and serves as a key step in the synthetic route towards hydroxylated naphthaldehydes. mdpi.com

The reduction of the carbonyl group in such naphthol-derived aldehydes and ketones can be achieved using standard metal hydride reagents. vedantu.com Sodium borohydride is a milder reagent that can be used in alcoholic solvents, whereas lithium aluminium hydride is a much stronger reducing agent that requires anhydrous ether as a solvent due to its violent reaction with water and alcohols. libretexts.orgchemguide.co.uklibretexts.org The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. savemyexams.comlibretexts.org The resulting alkoxide intermediate is then protonated in a subsequent workup step to yield the final alcohol product. libretexts.org

Ether Cleavage and Selective Demethylation

The cleavage of ether bonds, particularly the demethylation of methoxy groups on an aromatic ring, is a crucial reaction for modifying the structure and properties of naphthol derivatives. libretexts.org This transformation is often challenging when multiple methoxy groups are present, requiring conditions that favor selective cleavage. The demethylation of aryl methyl ethers can be achieved with various reagents, including strong acids like HBr and HI, or Lewis acids such as boron tribromide (BBr₃) and aluminum chloride (AlCl₃). mdpi.comlibretexts.orgpreprints.org

In the context of multi-substituted naphthalenes, selective demethylation has been investigated extensively. For example, the selective deprotection of the 2-methoxy group in 2,8-dimethoxy-1-naphthaldehyde to obtain (E)-2-hydroxy-8-methoxy-1-naphthaldehyde has been attempted with several reagent systems. mdpi.compreprints.org The choice of reagent and reaction conditions significantly influences the yield and selectivity of the desired product over fully demethylated or isomeric products. preprints.org

DFT calculations on the reductive cleavage of 1-methoxynaphthalene suggest that the reaction can proceed through either a radical anion or a dianion intermediate, influencing whether cleavage occurs at the C(Ar)-O bond (α cleavage) or the O-CH₃ bond (β cleavage). acs.org Experimental results for 1-methoxynaphthalene show a mixture of both cleavage pathways. acs.org

Below is a table summarizing various conditions used for the selective demethylation of 2,8-dimethoxy-1-naphthaldehyde, a compound structurally related to this compound.

ReagentSolventConditionsProduct(s) and Yield(s)Reference
AlCl₃--2-hydroxy-8-methoxy-1-naphthaldehyde (15%) mdpi.com
MgBr₂·etherate, KIMeCNHeated in closed vessel2-hydroxy-8-methoxy-1-naphthaldehyde (low yield) preprints.org
BBr₃DCMRoom temp, 18 hComplex mixture of products preprints.org
BBr₃DCM-15 °C, 1 h2-hydroxy-8-methoxy-1-naphthaldehyde (56%), 2,8-dihydroxy-1-naphthaldehyde (B11905478) (10%), starting material (22%) preprints.org
BBr₃DCMRoom temp, 1 h2-hydroxy-8-methoxy-1-naphthaldehyde (19%), 2,8-dihydroxy-1-naphthaldehyde (33%), starting material (11%) preprints.org

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group of this compound is a key site for chemical reactivity, enabling nucleophilic substitution and addition reactions.

Nucleophilic Substitution Reactions at the Hydroxyl Moiety

The hydroxyl group of naphthols can undergo nucleophilic substitution to introduce other functional groups. While ethers are generally unreactive, the hydroxyl group can be converted into a better leaving group to facilitate substitution. For example, the hydroxyl group of the structurally related 1-(6-Methoxy-2-naphthyl)ethanol can be replaced by a chlorine atom using thionyl chloride (SOCl₂). This type of reaction is common for alcohols and phenols, proceeding through a protonated intermediate or after conversion to a sulfonate ester.

Research has shown that the hydroxyl groups of naphthol derivatives can be substituted by various O-, S-, N-, and C-centered nucleophiles. researchgate.net These dehydrative substitution reactions often require catalysis by Brønsted or Lewis acids to proceed efficiently. researchgate.net

Oxy-Michael Addition/Cyclization with α,β-Unsaturated Carbonyls

The hydroxyl group of naphthols can act as a nucleophile in oxy-Michael additions to α,β-unsaturated carbonyl compounds. This reaction, when followed by an intramolecular cyclization, provides an efficient route to synthesize naphthopyran derivatives, which are important structural motifs in various natural products and pharmacologically active compounds. mdpi.comresearchgate.net

The reaction is typically promoted by a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like DMF. mdpi.comresearchgate.net The base deprotonates the phenolic hydroxyl group, generating a naphthoxide ion. This potent nucleophile then attacks the β-carbon of the α,β-unsaturated carbonyl compound (the Michael acceptor) in a conjugate addition. The resulting enolate intermediate subsequently undergoes an intramolecular cyclization and dehydration to form the stable naphthopyran ring system. mdpi.com

The scope of this reaction is broad, tolerating various substituents on both the naphthol and the α,β-unsaturated carbonyl partner. mdpi.com Studies on naphthalen-2-ol and other substituted naphthols demonstrate the general applicability of this method.

The table below presents the results for the K₂CO₃-promoted reaction of various naphthols with different α,β-unsaturated carbonyls to form naphthopyrans.

Naphthol Derivativeα,β-Unsaturated CarbonylSolvent/BaseConditionsProduct YieldReference
Naphthalen-2-ol(E)-1,3-diphenylprop-2-en-1-oneDMF/K₂CO₃80 °C, 10 h88% mdpi.com
Naphthalen-2-ol(E)-3-phenyl-1-(p-tolyl)prop-2-en-1-oneDMF/K₂CO₃80 °C, 10 h85% mdpi.com
Naphthalen-2-ol(E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-oneDMF/K₂CO₃80 °C, 10 h90% mdpi.com
Naphthalen-2-ol(E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-oneDMF/K₂CO₃80 °C, 10 h86% mdpi.com
6-Bromonaphthalen-2-ol(E)-1,3-diphenylprop-2-en-1-oneDMF/K₂CO₃80 °C, 10 h85% researchgate.net
4-Methoxynaphthalen-1-ol(E)-1,3-diphenylprop-2-en-1-oneDMF/K₂CO₃80 °C, 10 h83% researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy, provide information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

The FT-IR spectrum of 1-methoxynaphthalen-2-ol exhibits characteristic absorption bands that confirm the presence of its key functional groups.

O–H Stretching: A broad absorption band is expected in the region of 3200–3600 cm⁻¹ due to the stretching vibration of the hydroxyl (–OH) group. The broadness of this peak is a result of hydrogen bonding.

C–H Stretching (Aromatic and Aliphatic): Aromatic C–H stretching vibrations typically appear as a group of weaker bands in the 3000–3100 cm⁻¹ region. mdpi.com The C–H stretching of the methoxy (B1213986) group is expected in the 2850–2960 cm⁻¹ range.

C=C Stretching (Aromatic): The stretching vibrations of the carbon-carbon double bonds in the naphthalene (B1677914) ring give rise to several sharp bands in the 1450–1600 cm⁻¹ region.

C–O Stretching: The stretching vibrations for the C–O bonds of the methoxy and hydroxyl groups are expected in the 1000–1300 cm⁻¹ region. Specifically, the aryl-alkyl ether C–O stretch (of the methoxy group) often appears around 1250 cm⁻¹.

For the parent compound 1-methoxynaphthalene (B125815), C-H stretching vibrations have been observed in the 3065 - 3000 cm⁻¹ range. scispace.com

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Hydroxyl (–OH) Stretching 3200 - 3600 (broad)
Aromatic C–H Stretching 3000 - 3100
Aliphatic C–H (in –OCH₃) Stretching 2850 - 2960
Aromatic C=C Stretching 1450 - 1600
C–O (ether and phenol) Stretching 1000 - 1300

Note: The exact positions and intensities of the bands can be influenced by the physical state of the sample and intermolecular interactions. mdpi.com

Raman Spectroscopy

The spectrum is expected to be dominated by vibrations of the naphthalene ring system, the methoxy group, and the hydroxyl group. The C-C stretching vibrations within the aromatic rings typically appear in the 1300-1650 cm⁻¹ region. scispace.com Vibrations associated with the methoxy group, including C-O stretching and CH₃ rocking and stretching modes, would also be present. The addition of the hydroxyl group at the C2 position would introduce a characteristic O-H stretching band, typically broad in the IR spectrum but observable in Raman, and C-O stretching and O-H bending modes.

A theoretical vibrational analysis of 1-methoxynaphthalene, which has Cₛ point group symmetry, shows its normal modes are distributed as Γvib = 41A′ (in-plane) + 19A″ (out-of-plane), all of which are active in both Raman and infrared spectroscopy. scispace.comniscpr.res.in The introduction of the hydroxyl group in this compound would alter this symmetry and influence the precise frequencies and intensities of these bands.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound and for deducing its structure through fragmentation analysis. For this compound (C₁₁H₁₀O₂), the exact molecular weight is 174.0681 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, this compound would be expected to show a distinct molecular ion peak ([M]⁺˙) at a mass-to-charge ratio (m/z) of 174. High-Resolution Mass Spectrometry (HRMS) would confirm the elemental formula C₁₁H₁₀O₂ by providing a highly accurate mass measurement. preprints.orgmdpi.com

The fragmentation pattern provides structural information. Key fragmentation pathways for aromatic ethers and phenols include:

Loss of a methyl radical (•CH₃): Cleavage of the methoxy group's methyl group is a common fragmentation for aryl methyl ethers, which would result in a significant fragment ion at m/z 159 ([M-15]⁺).

Loss of a formyl radical (•CHO): A rearrangement and cleavage process can lead to the expulsion of a formyl radical, yielding a fragment at m/z 145 ([M-29]⁺). This is characteristic of methoxy-substituted aromatic compounds.

Loss of carbon monoxide (CO): Phenolic compounds often undergo fragmentation by losing CO from the ring structure after initial rearrangements, which would produce a fragment at m/z 146 ([M-28]⁺˙).

The mass spectrum of the related isomer 1-methoxynaphthalene shows its most abundant peaks at m/z 158 (molecular ion), 115, and 143, corresponding to losses of H, CH₃, and CO. nist.gov The presence of the hydroxyl group in this compound introduces alternative fragmentation pathways.

X-ray Diffraction Studies for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique elucidates bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the compound's connectivity and conformation. While the specific crystal structure of this compound itself is not reported in the searched literature, crystallographic analyses have been successfully performed on numerous complex derivatives. nih.goviucr.orgmdpi.com These studies confirm the utility of X-ray diffraction for characterizing this class of compounds.

An X-ray diffraction study of this compound would reveal:

The planarity of the naphthalene ring system.

The precise bond lengths and angles of the methoxy and hydroxyl substituents relative to the aromatic rings.

The solid-state conformation, including the orientation of the methoxy group.

The crystal packing arrangement, governed by intermolecular forces. A crucial aspect would be the identification of intermolecular hydrogen bonding involving the hydroxyl group (O-H···O), which significantly influences the crystal lattice and physical properties of the material. Intramolecular hydrogen bonds may also be present.

For example, the crystal structure of 1,8-bis(4-chlorobenzoyl)-7-methoxynaphthalen-2-ol ethanol (B145695) solvate was resolved, detailing its molecular conformation and intermolecular hydrogen bonding networks. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Behavior

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, corresponding to the promotion of electrons to higher energy orbitals. The naphthalene moiety is the principal chromophore in this compound. Unsubstituted naphthalene exhibits characteristic absorption bands corresponding to π-π* electronic transitions.

The presence of the hydroxyl (-OH) and methoxy (-OCH₃) groups, both of which are electron-donating auxochromes, is expected to significantly influence the absorption spectrum. These groups interact with the π-system of the naphthalene ring, typically causing a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorption intensity) compared to unsubstituted naphthalene. Studies on the degradation of naproxen, a related naphthalene derivative, indicate that the presence of a hydroxyl group on the ring leads to notable shifts in the 240–290 nm and 300–350 nm regions. mdpi.com

The photophysical behavior of this compound, including its fluorescence properties, would also be modulated by these substituents. Naphthol-naphthalimide conjugates, for instance, exhibit complex photophysical properties, including Förster resonance energy transfer (FRET) and photoinduced electron transfer (PET). nih.gov While detailed photophysical data like fluorescence quantum yields and lifetimes are not available for this compound specifically, it is expected to fluoresce, with the emission wavelength and intensity being dependent on the solvent environment due to the protic nature of the hydroxyl group.

Compound Index

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method for the quantum chemical study of molecules like 1-methoxynaphthalen-2-ol. This approach allows for the accurate calculation of molecular properties by focusing on the electron density, providing a balance between computational cost and accuracy.

Geometry Optimization and Conformational Analysis

Theoretical calculations, particularly using DFT methods like B3LYP with various basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)), are employed to determine the most stable three-dimensional structure of molecules. scispace.commdpi.com For derivatives of naphthalenes, these calculations help in understanding the planarity of the fused ring system and the orientation of substituent groups. hepvs.ch The optimization process systematically alters the molecular geometry to find the lowest energy conformation, which corresponds to the most stable structure. mdpi.com Conformational analysis involves exploring the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. mdpi.com For instance, in a related compound, 6-methoxy-1,2,3,4-tetrahydronaphthalene, potential energy surface scans were used to investigate the conformational changes associated with the methoxy (B1213986) group. researchgate.net In the case of 1-methoxynaphthalene (B125815), it is assumed to have C_s point group symmetry for the purpose of optimizing its geometry. scispace.comniscpr.res.in

The optimized bond lengths and angles provide a detailed picture of the molecular framework. For example, in 1-methoxynaphthalene, DFT calculations have shown that C-H bonds nearer to the methoxy group exhibit variations in length compared to others, indicating the electronic influence of this substituent. scispace.com

Table 1: Selected Optimized Geometric Parameters for 1-Methoxynaphthalene (B3LYP/6-31G(d,p)) scispace.com

ParameterBond Length (Å)
C5-H12Max Variation
C15-H16Max Variation
C2-H13Max Optimized Length

This interactive table provides a snapshot of the kind of data generated from geometry optimization studies. The values indicate the influence of the methoxy group on adjacent C-H bonds.

Frontier Molecular Orbital (HOMO-LUMO) Energy Gap Analysis and Charge Transfer Characterization

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. scienceopen.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. numberanalytics.comscienceopen.com A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. numberanalytics.com

DFT calculations are widely used to determine the HOMO and LUMO energies and to visualize their electron density distributions. mdpi.comresearchgate.net This analysis helps in understanding intramolecular charge transfer, where electron density moves from one part of a molecule to another upon electronic excitation. researchgate.net For instance, in a derivative of this compound, the HOMO was found to be distributed over the benzopyran ring, while the LUMO was localized on the naphthalene (B1677914) ring, indicating the direction of intramolecular electron transfer. researchgate.net These calculations are essential for predicting how the molecule will interact with other species and its potential applications in areas like nonlinear optics. ajchem-a.com

Table 2: Calculated Frontier Molecular Orbital Energies

Molecule/DerivativeMethodHOMO (eV)LUMO (eV)Energy Gap (eV)Source
3-amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrileB3LYP/6-311++G(d,p)--Discussed mdpi.comuni-ulm.de
Naproxen derivativesPM3 semi-empirical--Calculated scienceopen.com

This interactive table showcases representative data from FMO analyses on related compounds. The HOMO-LUMO gap is a critical parameter for assessing molecular reactivity.

Vibrational Frequency Calculations and Simulation of Spectroscopic Data

Computational methods are invaluable for interpreting and assigning experimental vibrational spectra, such as those from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. scispace.comniscpr.res.in By performing vibrational frequency calculations on the optimized geometry of a molecule, a theoretical spectrum can be generated. acs.org These calculations are typically carried out using DFT methods, such as B3LYP, which have been shown to provide results in good agreement with experimental data after appropriate scaling. scispace.comscience.gov

For 1-methoxynaphthalene, vibrational analyses have been performed assuming a C_s point group symmetry, classifying the vibrational modes into in-plane (A′) and out-of-plane (A″) representations. niscpr.res.in The calculated frequencies and their corresponding intensities help to assign the specific molecular motions (stretching, bending, etc.) to the observed spectral bands. scispace.comniscpr.res.in For example, the stretching vibrations of the methyl group in 1-methoxynaphthalene have been calculated and show good agreement with experimental values. scispace.com

Table 3: Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for 1-Methoxynaphthalene scispace.com

Vibrational ModeCalculated (B3LYP/6-31G(d,p))Experimental (Scaled)
Asymmetric C-H Stretch (CH₃)29922990
Asymmetric C-H Stretch (CH₃)29402940
Symmetric C-H Stretch (CH₃)28652860
C=O Stretch16311640
C-O Stretch13251325

This interactive table compares the theoretically calculated vibrational frequencies with experimentally observed values for 1-methoxynaphthalene, demonstrating the accuracy of the computational approach.

Topological Analysis of Electron Density

The topological analysis of the electron density (ρ(r)) provides a rigorous framework for understanding chemical bonding and interactions within a molecule, going beyond simple orbital descriptions.

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define atoms, chemical bonds, and molecular structure. researchgate.net This method identifies critical points in the electron density where the gradient of the density is zero. A bond critical point (BCP) located between two nuclei is indicative of a chemical bond. The properties of the electron density at these BCPs, such as the density itself (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), provide quantitative information about the nature and strength of the interaction. For instance, QTAIM has been used to study intramolecular hydrogen bonds in derivatives synthesized from 6-methoxynaphthalen-2-ol. mdpi.com

Non-Covalent Interactions (NCI) Analysis

Non-Covalent Interactions (NCI) analysis is a computational tool used to identify and visualize weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, within and between molecules. chemtools.orgnih.gov This method is based on the electron density (ρ) and its reduced density gradient (s). chemtools.orgjussieu.fr Regions of non-covalent interaction are characterized by low electron density and a low reduced density gradient. chemtools.org These interactions can be visualized as isosurfaces in three-dimensional space, with the color of the surface indicating the type and strength of the interaction. jussieu.fr NCI analysis is particularly useful for understanding the forces that govern molecular conformation and crystal packing. researchgate.net It has been applied to derivatives of 6-methoxynaphthalen-2-ol to study weak intramolecular interactions. mdpi.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge distribution, intramolecular interactions, and the delocalization of electron density, providing a chemical intuition-based understanding of the wavefunction. huntresearchgroup.org.ukuni-muenchen.de For naphthalene derivatives, NBO analysis helps in understanding the stabilization energy (E(2)) associated with interactions between donor (filled) and acceptor (unfilled) orbitals, which signifies the intensity of electron delocalization. researchgate.net

Studies on related naphthalene compounds demonstrate that the NBO analysis can quantify the hyperconjugative and conjugative interactions. researchgate.net The stabilization energy E(2) is calculated through second-order perturbation theory, where a higher E(2) value indicates a stronger interaction. huntresearchgroup.org.uk For example, the interaction involving the π → π* transitions within the aromatic system and n → π* transitions involving the heteroatoms are typically the most significant.

Table 1: Illustrative NBO Analysis Data for Key Interactions in a Naphthalene Derivative

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Interaction Type
LP (O1)π* (C-C)ring25.5n → π
LP (O2)π (C-C)ring21.8n → π
π (C=C)ringπ (C=C)ring18.2π → π*

Note: This table is illustrative, based on typical values for similar aromatic compounds, to demonstrate the type of data generated from NBO analysis.

Excited State Intramolecular Proton Transfer (ESIPT) Mechanism Studies

Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule upon photoexcitation. acs.org This phenomenon is common in molecules that possess both a proton donor (like a hydroxyl group) and a proton acceptor (like a nitrogen or oxygen atom) in close proximity, forming an intramolecular hydrogen bond. acs.orgccspublishing.org.cn The process leads to the formation of a transient tautomer (often a keto form from an enol form) which has a distinct electronic structure and, consequently, different fluorescence properties. acs.orgresearchgate.net

For compounds structurally related to this compound, such as 2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol, theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) have been crucial in elucidating the ESIPT mechanism. researchgate.net Upon absorbing light, the molecule is promoted from its ground state (S₀) to an excited state (S₁). In the excited state, the acidity of the proton donor (the -OH group) and the basicity of the proton acceptor increase, facilitating a nearly barrierless proton transfer to form an excited keto tautomer. researchgate.net This keto tautomer then relaxes to its ground state via fluorescence, typically emitting light at a longer wavelength (a large Stokes shift) compared to the normal fluorescence of the enol form. researchgate.net

Computational studies model this process by constructing potential energy surfaces for both the ground and excited states. ccspublishing.org.cn These models show that while the proton transfer is energetically unfavorable in the ground state due to a high energy barrier, the barrier is significantly reduced or absent in the excited state. mdpi.com The solvent environment can also play a critical role, influencing the stability of the different forms and the dynamics of the proton transfer. researchgate.netmdpi.com For example, polar solvents can stabilize the charge-separated species and affect the energy barrier for the ESIPT process. mdpi.com

Table 2: Theoretical Photophysical Properties and ESIPT Energy Barriers for a Naphthalene-based ESIPT Compound

SpeciesStateAbsorption λmax (nm)Emission λmax (nm)ESIPT Energy Barrier (kcal/mol)
Enol FormS₀ → S₁385450 (Normal)10.5
Keto TautomerS₁ → S₀-580 (Tautomer)0.8

Note: This table presents typical computational data for a molecule exhibiting ESIPT to illustrate the concepts.

Molecular Docking Simulations for Interaction Analysis (excluding clinical applications)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is widely used to understand the fundamental interactions that govern molecular recognition. For derivatives of this compound, docking simulations have been performed to analyze their binding modes with various protein targets, providing insights into the non-covalent interactions driving the binding process. researchgate.netuni-ulm.desemanticscholar.org

In these simulations, the ligand is placed into the binding site of a protein, and its conformational space is explored to find the most stable binding pose, which is evaluated using a scoring function to estimate the binding affinity. nih.gov The analysis of the resulting complex reveals key interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking.

For example, studies on benzo[f]chromene derivatives synthesized from 6-methoxynaphthalen-2-ol show strong interactions with the active sites of proteins like DNA methyltransferase 1. researchgate.netuni-ulm.de The methoxy group and the naphthalene ring system are often involved in critical interactions. The oxygen of the methoxy group can act as a hydrogen bond acceptor, while the aromatic naphthalene rings frequently engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan in the protein's binding pocket.

These simulations are crucial for rationalizing the interaction of small molecules with biological macromolecules on a structural level, independent of any potential clinical outcome. researchgate.net

Table 3: Summary of Molecular Docking Interactions for a this compound Derivative with a Protein Target

Protein TargetBinding Energy (kcal/mol)Interacting Amino Acid ResiduesType of Interaction
DNA Methyltransferase 1-8.5Arg132Hydrogen Bond
Tyr125π-π Stacking
Pro122, Val126Hydrophobic
VEGFR-2 Kinase-9.2Cys919Hydrogen Bond
Phe1047π-π Stacking
Leu840, Val848Hydrophobic

Note: This table is a representative summary based on docking studies of related compounds. researchgate.netnih.gov

Advanced Applications and Materials Science Perspectives

Utilization in Asymmetric Catalysis as Chiral Ligands or Precursors

Methoxynaphthol derivatives are pivotal precursors in the synthesis of chiral ligands, which are indispensable for asymmetric catalysis. While direct applications of 1-methoxynaphthalen-2-ol are part of a broader class, its isomers and related structures are well-documented in the creation of highly effective ligands. The oxidative coupling of substituted naphthols is a classical and effective strategy to produce axially chiral biaryl compounds. niscpr.res.inrsc.org

A prominent example is the synthesis of substituted 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives. niscpr.res.in For instance, the oxidative coupling of 7-methoxy-naphthalen-2-ol, an isomer of the title compound, using a copper-benzylamine complex yields 7,7'-Dimethoxy-[1,1']binaphthalenyl-2,2'-diol in excellent yields. niscpr.res.in This method provides an inexpensive and convenient route to substituted BINOLs. niscpr.res.in These BINOLs are not only powerful chiral ligands themselves but can also be converted into other important ligand classes like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl). niscpr.res.inrsc.org

These binaphthyl systems, characterized by their axial dissymmetry and conformational stability, create a well-defined chiral environment around a metal center, inducing high stereoselectivity in a vast number of chemical transformations. niscpr.res.inrsc.org Ligands such as MOP ([1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane) and its derivatives are other examples of monodentate phosphine (B1218219) ligands built on a binaphthyl backbone, where the methoxy (B1213986) group enhances metal-ligand interactions. The applications of these ligands are extensive, particularly in industrial-scale asymmetric reductions, isomerizations, and cross-coupling reactions. niscpr.res.in

Ligand Class/ExamplePrecursor ExampleKey Catalytic Applications
Substituted BINOLs 7-Methoxy-naphthalen-2-olAsymmetric reductions, isomerizations, Mannich reactions, Suzuki–Miyaura coupling. niscpr.res.inrsc.org
Substituted BINAPs Derived from BINOLsAsymmetric hydrogenations and isomerizations. niscpr.res.inrsc.org
MOP Ligands Binaphthyl backboneAsymmetric hydrogenation and cross-coupling reactions.

Building Block for Complex Organic Synthesis

The structural framework of this compound and its isomers makes it a versatile building block for constructing more complex molecular architectures. cymitquimica.com The presence of reactive hydroxyl and methoxy groups on the rigid naphthalene (B1677914) core allows for a wide range of chemical modifications, serving as a starting point for multi-step syntheses. cymitquimica.comtubitak.gov.tr These compounds are fundamental starting materials in drug discovery, materials science, and general chemical research. cymitquimica.comnewcastle.edu.au

Methoxy-substituted naphthols are key intermediates in the synthesis of naphthopyrans, a class of compounds renowned for their photochromic properties. clockss.orggoogle.com The synthesis often involves the condensation of a naphthol derivative with other reagents. For example, 7-methoxynaphthalen-2-ol can be reacted with an aldehyde (like 4-chlorobenzaldehyde) and a compound with an active methylene (B1212753) group (like malononitrile) under microwave irradiation to produce substituted 1H-benzo[f]chromenes, which are a type of naphthopyran. semanticscholar.org

Another established route involves the reaction of a substituted 1-naphthol (B170400) with a 1,1-diarylprop-2-yn-1-ol. clockss.org The strategic placement of the methoxy group on the naphthalene ring is crucial as it significantly influences the properties of the resulting photochromic dye, including its color and the stability of its light-activated form. clockss.org These synthetic strategies allow for the creation of a diverse library of naphthopyrans with tailored properties for specific applications. sioc-journal.cnmdpi.com

Table: Examples of Synthesized Naphthopyrans from Methoxy-Naphthol Precursors

Naphthol Precursor Reagents Product Type Reference
7-methoxynaphthalen-2-ol 4-chlorobenzaldehyde, malononitrile 3-amino-1-(4-chlorophenyl)-9-methoxy-1H-benzo[f]-chromene-2-carbonitrile semanticscholar.org
3-alkoxycarbonyl-1-naphthols 1,1-di(4-methoxyphenyl)prop-2-yn-1-ol 2,2-di(4-methoxyphenyl)-2H-naphtho[1,2-b]pyrans clockss.org

The methoxynaphthalene skeleton is integral to the synthesis of complex heterocyclic systems, including isoxazoles and their precursors. mdpi.com A notable synthetic pathway begins with Naphtho[1,8-de] Current time information in Bangalore, IN.lookchem.comoxazin-4-ol, which serves as a precursor to various 1,2,8-trisubstituted naphthalenes. mdpi.comnih.govpreprints.org This oxazine (B8389632) can be ring-opened to form 2,8-dihydroxy-1-naphthonitriles. mdpi.comsciprofiles.com

Through a series of protection, methylation, and reduction steps, this nitrile intermediate is converted into (E)-2-hydroxy-8-methoxy-1-naphthaldehyde, an isomer of this compound. mdpi.comnih.gov This aldehyde is a critical juncture in the synthesis. It is transformed into its corresponding oxime, which then undergoes oxidative cyclization to yield 9-methoxynaphtho[1,2-d]isoxazole 2-oxide. mdpi.compreprints.org This N-oxide is a novel intermediate that can rearrange to a stable nitrile oxide, which can then participate in 1,3-dipolar cycloaddition reactions to generate a variety of substituted isoxazoles. mdpi.compreprints.org This sequence highlights the utility of the methoxynaphthol core in constructing elaborate heterocyclic frameworks that are of interest in medicinal chemistry. mdpi.com

Beyond naphthopyrans and isoxazoles, methoxynaphthols are starting points for a wide array of other substituted naphthalene systems. Their brominated analogues, for example, are valuable intermediates for preparing phenols, amines, and ethers through substitution reactions. tubitak.gov.tr Research has detailed the regio- and stereoselective synthesis of compounds like 3,5,8-tribromo-1-methoxynaphthalene and 2,5,8-tribromo-1-methoxynaphthalene starting from naphthalene. tubitak.gov.tr

Furthermore, derivatives of this compound are used to create complex amide structures, such as N-(3-(1-Methoxy-naphthalen-2-yl)-2,2-dimethylpropyl)-2-benzamide. orientjchem.org In pharmaceutical synthesis, 7-methoxy-naphthalen-2-ol is a key precursor for 7-methoxy-naphthalene-1-carbaldehyde, an intermediate in the synthesis of the antidepressant drug agomelatine. google.com These examples underscore the role of methoxynaphthalenols as foundational building blocks in both academic research and industrial applications. rsc.org

Precursor for Naphtho[1,8-de][1][5]oxazin-4-ol and Isoxazole Derivatives

Development of Materials with Tailored Optical and Electrical Properties

The unique electronic structure of the naphthalene ring system, enhanced by substituents like methoxy groups, makes these compounds ideal candidates for the development of advanced materials with specific optical and electrical properties. ethernet.edu.et A primary area of application is in the field of photochromism. clockss.org

Naphthopyrans derived from methoxy-substituted naphthols exhibit photochromism, a reversible transformation between two forms having different absorption spectra upon exposure to light. clockss.orggoogle.com The position of the methoxy group on the naphthyl portion of the molecule has a profound effect on the material's properties. clockss.org For instance, research on a series of methoxy-substituted 2,2-diaryl-2H-naphtho[1,2-b]pyrans has shown that the substituent's location influences the wavelength of maximum absorption (λmax) and the thermal fade rate (half-life) of the colored, ring-opened form. clockss.org This tunability allows for the design of photochromic materials with desired colors and performance characteristics for applications such as ophthalmic lenses, "smart" windows, and optical data storage. clockss.orggoogle.comresearchgate.net The development of such materials is crucial for advancing photonic devices and functional materials that respond to external stimuli. researchgate.net

Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition (academic focus on molecular interactions)

In medicinal chemistry, the naphthalene scaffold is a privileged structure for designing enzyme inhibitors. Structure-activity relationship (SAR) studies are crucial for optimizing the interaction between a small molecule and its biological target. The methoxynaphthalene moiety often plays a key role in these interactions.

One detailed study focused on a series of pyrazolo[4,3-c]pyridines as inhibitors of the PEX14–PEX5 protein-protein interaction (PPI) in Trypanosoma. acs.org X-ray crystallography of an inhibitor containing a methoxynaphthalene group bound to the target protein revealed that the naphthalene system fits perfectly into a hydrophobic pocket, with the methoxy group reaching the bottom of the cavity. acs.org This precise fit is stabilized by cation-π and π-π stacking interactions with key amino acid residues like arginine and phenylalanine. acs.org SAR studies showed that modifying the substituents on the naphthalene ring directly impacted the compound's inhibitory potency. acs.org

Another example involves the development of selective inhibitors for the anti-apoptotic protein Mcl-1, a critical target in cancer therapy. acs.org Starting from a lead compound identified via high-throughput screening, a comprehensive SAR study was undertaken on N-(4-hydroxynaphthalen-1-yl)arylsulfonamides. acs.org Using techniques like fluorescence polarization (FP), surface plasmon resonance (SPR), and NMR spectroscopy, researchers elucidated the binding mode and developed a clear SAR. acs.org This rational, structure-based design approach led to the identification of potent and selective Mcl-1 inhibitors, demonstrating how the naphthalene core can be systematically modified to enhance molecular interactions and biological activity. acs.org

Table: Summary of SAR Studies on Naphthalene-Based Inhibitors

Biological Target Inhibitor Class / Scaffold Key SAR Findings / Molecular Interactions Analytical Techniques Reference
PEX14-PEX5 PPI Pyrazolo[4,3-c]pyridines with methoxynaphthalene Naphthalene fills a hydrophobic pocket; methoxy group enhances binding; cation-π and π-π stacking are critical. X-ray Crystallography, AlphaScreen assay, NMR acs.org
Mcl-1 Protein N-(4-Hydroxynaphthalen-1-yl)arylsulfonamides Development of SAR around the sulfonamide and naphthalene core to improve binding affinity and selectivity. Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), HSQC NMR acs.org

Influence of Methoxy and Hydroxyl Groups on Enzyme Binding Affinity

The functional groups appended to the naphthalene core of this compound and related compounds play a pivotal role in defining their interactions with biological targets, particularly enzymes. The hydroxyl (-OH) and methoxy (-OCH₃) groups, due to their distinct electronic and steric properties, significantly modulate the binding affinity of the parent molecule.

Research into the structure-activity relationships (SAR) of naphthalene derivatives has consistently shown that hydroxyl groups are critical for establishing strong connections within enzyme active sites. nih.gov The -OH group can act as a hydrogen bond donor, a crucial interaction for anchoring a ligand to specific amino acid residues. For instance, in studies on cyclooxygenase (COX) inhibitors, naphthol derivatives featuring a hydroxyl group at the C-1 position demonstrated enhanced inhibitory activity toward the COX-2 isozyme. nih.gov This activity was directly attributed to the formation of a key hydrogen bond. Conversely, when this hydroxyl group was replaced by a methoxy group, the resulting compound lacked any inhibitory effect on either COX-1 or COX-2, highlighting the essential nature of the hydroxyl as a hydrogen bond donor in this context. nih.gov

The importance of the hydroxyl group as a hydrogen bond donor is a recurring theme in enzyme inhibition. In studies of Mcl-1 inhibitors, a naphthalene-based scaffold with a phenolic hydroxyl group was predicted to form a critical hydrogen bond with a histidine residue (His 224) in the protein's binding pocket. acs.org When this hydroxyl group was chemically modified by acetylation—a process that removes its ability to donate a hydrogen bond—the binding affinity decreased by a factor of 69. acs.org

Table 1: Influence of Functional Groups on Enzyme Inhibition
Parent ScaffoldFunctional Group VariationTarget EnzymeEffect on Binding/InhibitionReference
Naphthol DerivativeC-1 Hydroxyl (-OH)COX-2Inhibitory activity observed, attributed to H-bonding. nih.gov
Naphthol DerivativeC-1 Methoxy (-OCH₃)COX-2No inhibitory activity observed due to loss of H-bond donor. nih.gov
Naphthalene-based ScaffoldPhenolic Hydroxyl (-OH)Mcl-1Binds with high affinity (Ki of 3.56 ± 0.45 μM for a related analogue). acs.org
Naphthalene-based ScaffoldAcetylated Hydroxyl (-OAc)Mcl-1Binding affinity decreased 69-fold (Ki of 33.97 ± 15.96 μM). acs.org

Analysis of Hydrogen Bonding and Steric Interactions within Binding Sites

A deeper analysis of the interactions within enzyme binding sites reveals the precise mechanisms by which hydroxyl and methoxy groups exert their influence. Hydrogen bonding and steric effects are the primary drivers of molecular recognition and binding stability.

Hydrogen Bonding: Molecular docking experiments have provided detailed models of how naphthalene derivatives fit into enzyme active sites. A prominent example is the interaction between a series of naphthol inhibitors and the COX-2 enzyme. These studies revealed that the C-1 hydroxyl group of the active compounds is perfectly positioned to form a hydrogen bond with the side chain of the amino acid Valine 523. nih.gov This specific interaction is considered essential for the compound's anti-inflammatory activity. The replacement of this hydroxyl group with a methoxy group eliminates the possibility of this hydrogen bond, leading to a loss of inhibition. nih.gov This illustrates that the precise geometry and electronic nature of the hydroxyl group are paramount for its function.

Steric Interactions: Steric factors, which relate to the three-dimensional arrangement of atoms, are equally important. These can be both intramolecular (within the molecule itself) and intermolecular (between the molecule and the enzyme).

Intramolecular Sterics: The inherent structure of the naphthol ring system can lead to unique intramolecular interactions. In cis-1-naphthol, for example, the proximity of the hydroxyl hydrogen to the hydrogen at the C8 position results in a "close-contact" interaction. rsc.org This is not a simple repulsion but a complex mixture of attractive and repulsive forces that causes the hydroxyl group to sit slightly out of the plane of the naphthalene rings. rsc.org Such subtle conformational effects, dictated by intramolecular forces, pre-organize the molecule's shape and can influence how it presents itself to a binding site.

The combination of specific hydrogen bond networks and the precise steric fit determines the molecule's orientation and stability within the binding site, ultimately governing its biological activity.

Table 2: Analysis of Specific Interactions in Binding Sites
Molecule/ScaffoldBinding Site/ResidueInteraction TypeKey Functional GroupOutcomeReference
Naphthol DerivativesCOX-2 (Val 523)Intermolecular Hydrogen BondC-1 HydroxylEnhanced inhibitory activity. nih.gov
Naphthalene-based InhibitorMcl-1 (His 224)Intermolecular Hydrogen BondPhenolic HydroxylHigh binding affinity. acs.org
cis-1-NaphtholN/A (Intramolecular)Steric H-H InteractionHydroxyl and C8-HydrogenCauses non-planar conformation of OH group. rsc.org
Various SubstratesN/A (Intramolecular)C-H···O Hydrogen BondBpin Oxygen and Arene C-HCreates a "steric shield" that directs reactivity. msu.edu

Applications in Fluorescent Sensor Design

The naphthalene scaffold, which forms the core of this compound, is an excellent fluorophore, meaning it can absorb light at one wavelength and emit it at a longer wavelength. This inherent property, combined with the ability to modify its structure, makes naphthalene and its derivatives highly valuable in the design of fluorescent sensors for detecting a wide range of analytes. mdpi.comnih.gov

Naphthalene-based sensors have been developed for the detection of various metal ions and nanoparticles. The design strategy often involves attaching a specific receptor unit to the naphthalene fluorophore. When the target analyte binds to the receptor, it causes a change in the electronic properties of the naphthalene system, leading to a measurable change in fluorescence, such as turning "on" or "off," or shifting in color. acs.org

Detection of Metal Ions: Azo-phenol derivatives that incorporate a naphthol unit have been synthesized to act as chemosensors. One such sensor demonstrated high sensitivity and selectivity for mercury ions (Hg²⁺) in aqueous solutions, showing a distinct enhancement in its fluorescence upon binding. acs.org Similarly, a sensor based on a bis naphthalene-2-ol structure was developed for the colorimetric detection of ferrous ions (Fe²⁺) at physiological pH. bohrium.com

Detection of Nanoparticles: The utility of these compounds extends to materials science. A fluorescent sensor for detecting zinc oxide (ZnO) and doped ZnO nanoparticles was designed using a 2-(1-methoxynaphthalen-4-yl)-imidazole derivative. researchgate.net This demonstrates a direct application of a structure closely related to this compound in the field of nanotechnology.

The mechanism behind the fluorescence change is often based on processes like Photo-induced Electron Transfer (PET). In many sensors, the receptor in its unbound state can donate an electron to the excited fluorophore, quenching its fluorescence. nih.gov Upon binding the target analyte, this electron transfer process is inhibited, causing the sensor to fluoresce brightly. This "on-off" switching provides a clear signal for detection. Naphthalene derivatives have been engineered with low detection limits, sometimes in the nanomolar range, making them highly effective for trace analysis. thno.org

Table 3: Examples of Naphthalene-Based Fluorescent Sensors
Naphthalene DerivativeTarget AnalyteSensing MechanismReported Detection LimitReference
Azo-phenol with Naphthol UnitHg²⁺ ionFluorescence EnhancementNot specified acs.org
2-(1-Methoxynaphthalen-4-yl)-imidazole derivativeZnO, Cu-doped ZnO, Ag-doped ZnO nanoparticlesFluorescence QuenchingNot specified researchgate.net
Bis naphthalene-2-ol-based chemosensorFe²⁺ ionColorimetric Change / "Naked-eye"4.35 μM bohrium.com
Naphthalene derivative fluorescent probe (F6)Al³⁺ ionFluorescence Enhancement8.73 × 10⁻⁸ mol/L mdpi.com
Naphthalimide derivativepH (protons)Inhibition of PET / Fluorescence "On"N/A (pKa value is key) nih.gov

Future Research Directions and Outlook

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic routes is a primary goal in modern chemistry. For 1-Methoxynaphthalen-2-ol, research is moving beyond traditional methods towards greener alternatives.

One promising approach is the use of biocatalysis. Studies have demonstrated the successful bioconversion of 1-methoxynaphthalene (B125815) into this compound using recombinant Escherichia coli cells that express specific cytochrome P450 enzymes. researchgate.netresearchgate.net This method offers high regioselectivity under mild, eco-friendly conditions. For instance, the position of the newly introduced phenolic hydroxyl group at C-2 is confirmed through detailed NMR analysis, including 1H-1H vicinal spin coupling and 1H-13C long-range couplings. researchgate.net

Another avenue involves the direct oxidation of 1-methoxynaphthalene. Chemical methods using reagents like oxone in acetonitrile (B52724) can produce this compound, which is then isolated following a reduction step. biosynth.com While effective, future research will likely focus on replacing such reagents with greener oxidants and catalytic systems, such as those involving hydrogen peroxide in aqueous micellar media, a technique proven effective for the halogenation of related naphthols. scirp.org

Synthesis ApproachKey Reagents/CatalystPrimary AdvantageSource
Biocatalytic HydroxylationRecombinant E. coli expressing Cytochrome P450High regioselectivity, mild and environmentally friendly conditions. researchgate.netresearchgate.net
Chemical OxidationOxone in acetonitrileDirect conversion of the precursor. biosynth.com

Investigation of New Reactivity Profiles and Complex Transformations

The unique arrangement of the hydroxyl and methoxy (B1213986) groups on the naphthalene (B1677914) ring of this compound dictates a specific reactivity profile that is ripe for exploration. The electron-donating nature of both substituents activates the aromatic system towards electrophilic substitution, a characteristic seen in related methoxynaphthalenes which readily undergo bromination. rsc.orgtubitak.gov.tr

Future investigations could focus on leveraging this reactivity for complex transformations. For example, biotransformation studies on 1-methoxynaphthalene have not only yielded the target this compound but also a dimerized secondary product, 4,4'-dimethoxy-[2,2'-binaphthalene]-1,1'-diol. researchgate.net This suggests that this compound itself is susceptible to oxidative aryl coupling reactions, a pathway that could be exploited for the synthesis of novel binaphthyl ligands, which are crucial in asymmetric catalysis.

Furthermore, the formation of electron-donor-acceptor (EDA) complexes offers a modern approach to initiate reactions. Related compounds like 2-methoxynaphthalene (B124790) form EDA complexes that, upon light irradiation, can participate in reactions such as trifluoromethylation. beilstein-journals.org Exploring the ability of this compound to act as an electron donor in such complexes could unlock new, metal-free synthetic transformations.

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry provides powerful tools for predicting molecular properties and designing novel reactions, thereby accelerating experimental research. For systems related to this compound, computational modeling is already proving invaluable.

Density Functional Theory (DFT) is widely used to study the derivatives of methoxynaphthalenols. mdpi.comuni-ulm.de These calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can accurately predict optimized molecular geometries, which can be validated against X-ray crystallography data. mdpi.comresearchgate.net Furthermore, DFT is used to calculate electronic properties like the HOMO-LUMO energy gap and to analyze intermolecular interactions through methods like the Quantum Theory of Atoms in Molecules (QTAIM). mdpi.comuni-ulm.de For this compound, such studies could predict sites of reactivity for electrophilic or nucleophilic attack and guide the design of new synthetic transformations.

In the context of materials science, DFT calculations have been used to predict the steric bulk of derivative ligands, which directly correlates with their catalytic activity in reactions like asymmetric hydrogenation. For drug design, quantitative structure-activity relationship (QSAR) studies on analogous compounds help in building models that correlate molecular fields (steric, electrostatic) with biological activity, guiding the synthesis of more potent molecules. acs.org Future work on this compound derivatives would benefit from these predictive models to design compounds with specific electronic or biological functions.

Computational TechniquePurpose / ApplicationExample SystemSource
Density Functional Theory (DFT)Geometry optimization, electronic properties (HOMO-LUMO), interaction analysis (QTAIM).Benzo[f]chromene derivatives from 6-methoxynaphthalen-2-ol. mdpi.comuni-ulm.de
3D-QSAR (MFA/MSA)Modeling structure-activity relationships for drug design.Biphenyl-2-ol analogues. acs.org
DFT for Steric ParametersCalculating properties like cone angle to predict catalytic performance.Chiral phosphine (B1218219) ligands with a methoxy-naphthyl group.

Development of Functionalized this compound Derivatives for Emerging Technologies

The rigid, planar structure of the naphthalene core makes it an excellent building block for materials with applications in emerging technologies, particularly organic electronics. By functionalizing the this compound scaffold, new materials with tailored properties can be developed.

A significant area of application is in organic field-effect transistors (OFETs). Research has shown that derivatives of methoxynaphthalenes are key precursors for high-performance organic semiconductors. For instance, derivatives of 2-methoxynaphthalene have been used to create dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) compounds, which are highly promising for OFETs. acs.org Similarly, 7-methoxynaphthalen-2-ol is a starting material for synthesizing ladder-type π-conjugated molecules like dinaphtho[2,3-d:2',3'-d']benzo[2,1-b:3,4-b']difuran (syn-DNBDF), which exhibit good hole mobility in transistors. beilstein-journals.org

The potential exists to use this compound as a unique starting point for new isomers of these advanced materials. Its specific substitution pattern could influence the molecular packing in the solid state, potentially leading to enhanced electronic properties such as charge carrier mobility. Beyond transistors, derivatives could find use as materials with specific optical properties or as components in liquid crystals and advanced polymers. smolecule.com

Derivative ClassCore PrecursorEmerging Technology ApplicationSource
Dinaphthothienothiophenes (DNTTs)2-Methoxynaphthalene derivativesHigh-performance organic thin-film transistors (OTFTs). acs.org
Dinaphthobenzodifurans (syn-DNBDF)7-Methoxynaphthalen-2-ol derivativesOrganic field-effect transistors (OFETs). beilstein-journals.org
Generic Functionalized Naphthalenes(3-(2-Methoxynaphthalen-1-yl)prop-2-en-1-ol)Materials with specific optical or electronic properties. smolecule.com

Q & A

Basic: What are the recommended synthetic routes for preparing 1-Methoxynaphthalen-2-ol in laboratory settings?

Methodological Answer:
this compound can be synthesized via diazonium coupling reactions (e.g., coupling 2-naphthol derivatives with methoxyphenyl diazonium salts under controlled pH) or selective methylation of naphthalenediol precursors using methylating agents like dimethyl sulfate. Key steps include:

  • Diazonium coupling : Optimize pH (8–10) to ensure regioselectivity at the hydroxyl group .
  • Methylation : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
    Validate purity via HPLC (>98%) and characterize using 1^1H NMR (δ 8.2–7.1 ppm for aromatic protons) and FT-IR (broad O–H stretch at 3200–3400 cm1^{-1}) .

Basic: What safety precautions are critical when handling this compound derivatives?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
  • Respiratory Protection : Use NIOSH-approved P95 respirators in poorly ventilated areas due to potential inhalation toxicity (H332) .
  • Waste Disposal : Neutralize acidic/basic residues before disposal to minimize aquatic toxicity (H411) .
    Always consult SDSs for compound-specific hazards and establish emergency protocols for spills .

Advanced: How can researchers resolve contradictory spectral data (e.g., NMR vs. mass spectrometry) when characterizing methoxynaphthol derivatives?

Methodological Answer:

  • Cross-Validation : Combine 1^1H/13^{13}C NMR with high-resolution mass spectrometry (HRMS) to confirm molecular ions.
  • X-ray Crystallography : Resolve structural ambiguities (e.g., substituent positions) using single-crystal diffraction data .
  • Dynamic NMR : Investigate conformational equilibria causing signal splitting in aromatic regions .
    For impurities, employ preparative HPLC to isolate by-products and re-analyze .

Advanced: What mechanistic insights explain the regioselectivity observed in electrophilic substitution reactions of this compound?

Methodological Answer:
Regioselectivity is governed by electronic and steric effects :

  • Electron-donating methoxy group directs electrophiles to the para position (C4) via resonance stabilization.
  • Steric hindrance at ortho positions (C1/C3) disfavors substitution.
    For example, azo coupling with diazonium salts occurs predominantly at C1 due to the hydroxyl group’s activating effect . Computational modeling (DFT) can predict transition-state energies to validate mechanisms .

Basic: Which analytical techniques are most effective for quantifying trace impurities in methoxynaphthol derivatives?

Methodological Answer:

  • HPLC-DAD : Use C18 columns with acetonitrile/water gradients (detection at 254 nm) to separate impurities (e.g., residual naphthol or methylated by-products) .
  • GC-MS : Volatile derivatives (e.g., silylated compounds) can be analyzed with a DB-5 column and EI ionization .
  • TLC with UV visualization : Screen crude products using silica gel plates (ethyl acetate/hexane eluent) for rapid impurity detection .

Advanced: How do solvent polarity and temperature influence nucleophilic aromatic substitution on this compound?

Methodological Answer:

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing charged intermediates.
  • Temperature : Elevated temperatures (80–100°C) favor SNAr mechanisms but may promote side reactions (e.g., oxidation).
    For example, methoxy group displacement with amines requires DMF at 90°C, monitored by 1^1H NMR for real-time kinetics .

Basic: What are the key considerations in designing oxidation experiments for methoxynaphthol derivatives?

Methodological Answer:

  • Reagent Selection : Use mild oxidants (e.g., MnO2_2) to avoid over-oxidation of the naphthalene ring.
  • Solvent Choice : Polar solvents (e.g., acetone) improve reagent solubility but may require inert atmospheres to prevent radical side reactions .
  • Monitoring : Track reaction progress via TLC or in-situ IR to halt at the ketone stage (C=O stretch at ~1700 cm1^{-1}) .

Advanced: What computational methods support reaction pathway prediction for methoxynaphthol derivatives under varying catalytic conditions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate activation energies for competing pathways (e.g., electrophilic vs. nucleophilic attack).
  • Molecular Dynamics (MD) : Simulate solvent effects on transition states in polar vs. nonpolar media .
    Validate predictions with kinetic isotope effects (KIEs) or Hammett plots .

Basic: How should researchers handle discrepancies between theoretical and experimental LogP values?

Methodological Answer:

  • Experimental Determination : Use shake-flask methods with octanol/water partitioning and HPLC calibration .
  • Computational Adjustments : Correct predicted LogP values (e.g., via ChemAxon or ACD/Labs) by incorporating intramolecular H-bonding effects .

Advanced: What strategies optimize enantiomeric purity in asymmetric synthesis involving methoxynaphthol chiral centers?

Methodological Answer:

  • Chiral Auxiliaries : Use (S)-VAPOL hydrogen phosphate to induce asymmetry during coupling reactions .
  • Catalytic Enantioselective Methods : Employ Pd-catalyzed cross-couplings with chiral ligands (e.g., BINAP) .
    Analyze enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column) or 19^{19}F NMR with chiral shift reagents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.